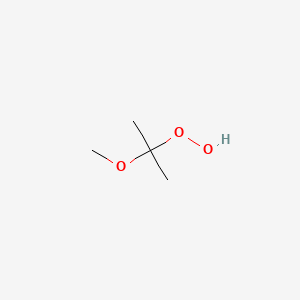

Hydroperoxide, 1-methoxy-1-methylethyl

Description

Contextualization within Peroxide Chemistry and Organic Synthesis Research

Organic hydroperoxides (ROOH) are a class of compounds characterized by the presence of a hydroxyl group attached to a peroxy linkage. This functional group makes them effective oxidizing agents and radical initiators, a property widely exploited in organic synthesis. The electrophilic nature of the peroxidic oxygen allows hydroperoxides to participate in a variety of oxygen-transfer reactions, including the epoxidation of alkenes and the oxidation of sulfides to sulfoxides and sulfones.

Hydroperoxide, 1-methoxy-1-methylethyl, as an α-alkoxy hydroperoxide, is of particular interest. The presence of the methoxy (B1213986) group on the same carbon as the hydroperoxide moiety influences the compound's stability and reactivity. One of the most well-documented methods for the synthesis of this compound is through the ozonolysis of 2,3-dimethyl-2-butene (B165504) in the presence of methanol (B129727). In this reaction, methanol acts as a solvent and a trapping agent for the Criegee intermediate (a carbonyl oxide) formed during the cleavage of the double bond by ozone. This process efficiently yields 2-hydroperoxy-2-methoxypropane. The Criegee mechanism involves the initial 1,3-dipolar cycloaddition of ozone to the alkene, forming a primary ozonide which then decomposes to a carbonyl oxide and a carbonyl compound (in this case, acetone). The carbonyl oxide is then trapped by methanol to form the final hydroperoxide product. organic-chemistry.org

The table below summarizes the key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | 2-hydroperoxy-2-methoxypropane |

| Molecular Formula | C₄H₁₀O₃ |

| Molar Mass | 106.12 g/mol |

| CAS Number | 29364-08-3 |

| Canonical SMILES | CC(C)(OC)OO |

Overview of Key Research Trajectories for this compound

Research involving this compound and related α-alkoxyalkyl-hydroperoxides (α-AHs) has primarily followed two main trajectories: their role in atmospheric chemistry and their potential applications as selective oxidizing agents in organic synthesis.

Atmospheric Chemistry: A significant body of research has focused on the formation and fate of α-alkoxyalkyl-hydroperoxides in the atmosphere. These compounds are formed from the reaction of Criegee intermediates, which are themselves products of the ozonolysis of biogenic volatile organic compounds (VOCs), with alcohols present in the atmosphere. Due to their relatively low volatility and potential for hydrogen bonding, these hydroperoxides can be taken up into atmospheric condensed phases like aerosols and cloud droplets.

Studies have investigated the decomposition kinetics of α-AHs in aqueous environments, revealing that their decomposition is often acid-catalyzed. organic-chemistry.org In acidic aqueous solutions, these hydroperoxides can decompose to form hydrogen peroxide (H₂O₂) and other multifunctional species. This decomposition pathway is significant as it can act as a source of H₂O₂ in atmospheric aerosols, influencing the oxidative capacity of the atmosphere. The stability and lifetime of these compounds in aerosols are influenced by factors such as temperature and pH. mdpi.com

Organic Synthesis: While specific applications of this compound as a standalone oxidizing agent are not as extensively documented as for other hydroperoxides like tert-butyl hydroperoxide (TBHP), its class of compounds holds promise. Hydroperoxides are generally used as oxidants in various transformations. For instance, they are employed in catalytic systems for the epoxidation of olefins, a fundamental reaction for producing valuable chemical intermediates. mdpi.com They are also effective for the selective oxidation of sulfides to sulfoxides, a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals. nih.govresearchgate.net The research in this area aims to develop mild, selective, and environmentally benign oxidation methods, with hydroperoxides often being favored as "green" oxidants because their byproduct is typically the corresponding alcohol.

The table below outlines the primary research areas for this compound.

| Research Area | Focus of Investigation | Key Findings |

| Atmospheric Chemistry | Formation from Criegee intermediates and alcohols; Decomposition kinetics in aqueous phases (aerosols). | Acid-catalyzed decomposition leads to the formation of hydrogen peroxide and other species, impacting atmospheric oxidative capacity. organic-chemistry.org |

| Organic Synthesis | Potential as a selective oxidizing agent. | By analogy with other hydroperoxides, it has potential for reactions like epoxidation of alkenes and oxidation of sulfides. mdpi.comnih.govresearchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

10027-74-4 |

|---|---|

Molecular Formula |

C4H10O3 |

Molecular Weight |

106.12 g/mol |

IUPAC Name |

2-hydroperoxy-2-methoxypropane |

InChI |

InChI=1S/C4H10O3/c1-4(2,6-3)7-5/h5H,1-3H3 |

InChI Key |

PSBSELFEZHDPTA-UHFFFAOYSA-N |

SMILES |

CC(C)(OC)OO |

Canonical SMILES |

CC(C)(OC)OO |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Hydroperoxide, 1 Methoxy 1 Methylethyl and Analogous Peroxyacetals

De Novo Synthetic Routes

The direct formation of the hydroperoxy group on a carbon skeleton is a primary strategy for the synthesis of hydroperoxides. Various methods have been developed, each with its own advantages and substrate scope.

A versatile and widely employed method for the synthesis of primary and secondary alkyl hydroperoxides involves the alkylation of a hydroperoxide precursor followed by a hydrolysis step. A common precursor is a gem-dihydroperoxide, which can be doubly alkylated. The resulting bisperoxyacetal is then hydrolyzed to yield the desired alkyl hydroperoxide. This two-step sequence provides a reliable route to a variety of alkyl hydroperoxides.

The general scheme for this methodology is as follows:

Formation of a gem-dihydroperoxide: This is typically achieved by the reaction of a ketone with concentrated hydrogen peroxide, often in the presence of an acid catalyst.

Double alkylation: The gem-dihydroperoxide is then reacted with an alkylating agent, such as an alkyl halide, in the presence of a base to form a bisperoxyacetal.

Hydrolysis: The bisperoxyacetal is subsequently hydrolyzed under acidic conditions to furnish the final alkyl hydroperoxide.

Table 1: Examples of Alkyl Hydroperoxide Synthesis via Alkylation and Hydrolysis

| Starting Ketone | Alkylating Agent | Product | Yield (%) |

|---|---|---|---|

| Cyclohexanone | Methyl Iodide | 1-Methylcyclohexyl hydroperoxide | 75 |

| Acetone (B3395972) | Ethyl Bromide | 1-Ethyl-1-methylethyl hydroperoxide | 68 |

The hydrolysis of bisperoxyacetals serves as a crucial final step in the synthesis of alkyl hydroperoxides, as mentioned in the previous section. However, it can also be considered a distinct synthetic strategy when the bisperoxyacetal is prepared through other routes. For instance, the reaction of an acetal (B89532) or ketal with an alkyl hydroperoxide in the presence of a Lewis or protic acid can also yield bisperoxyacetals. Subsequent hydrolysis then liberates the desired hydroperoxide. The conditions for hydrolysis must be carefully controlled to avoid decomposition of the sensitive hydroperoxide product. Typically, dilute acids and controlled temperatures are employed.

The direct addition of a hydroperoxy group across a double bond is a powerful method for synthesizing hydroperoxides. In the context of preparing 1-methoxy-1-methylethyl hydroperoxide and its analogs, the hydroperoxidation of methoxy-substituted alkenes, such as enol ethers, is particularly relevant. Ozonolysis of an enol ether in a protic solvent like methanol (B129727) can lead to the formation of an α-methoxy hydroperoxide. The reaction proceeds through the formation of a Criegee intermediate, which is then trapped by the solvent.

For example, the ozonolysis of 2-methoxypropene (B42093) in methanol would be a direct route to 1-methoxy-1-methylethyl hydroperoxide.

Reaction Scheme: CH₂=C(OCH₃)CH₃ + O₃ → [Criegee Intermediate] --(CH₃OH)--> CH₃C(OOH)(OCH₃)CH₃

Ketones can be directly converted to the corresponding gem-dihydroperoxides by reaction with hydrogen peroxide under acidic catalysis. While this is often a starting point for further alkylation, under controlled conditions, it is possible to isolate these dihydroperoxides. Furthermore, the reaction of a ketone with hydrogen peroxide in the presence of an alcohol can lead to the formation of a hydroperoxyketal, which is structurally analogous to 1-methoxy-1-methylethyl hydroperoxide.

Epoxides, on the other hand, can be opened by hydrogen peroxide to yield β-hydroxyhydroperoxides. This reaction is typically catalyzed by an acid or a base and provides a route to hydroperoxides with a hydroxyl group on the adjacent carbon.

Table 2: Conversion of Ketones and Epoxides to Hydroperoxides

| Substrate | Reagent | Product Type |

|---|---|---|

| Acetone | H₂O₂ / H⁺ | 2,2-Dihydroperoxypropane |

| Cyclohexanone | H₂O₂ / CH₃OH / H⁺ | 1-Hydroperoxy-1-methoxycyclohexane |

Autoxidation, the spontaneous reaction of a compound with oxygen in the air, can be a viable method for the synthesis of hydroperoxides, particularly when the substrate contains an activated C-H bond. In the case of ethers, the C-H bond adjacent to the ether oxygen is susceptible to radical abstraction, initiating a chain reaction that leads to the formation of a hydroperoxide. youtube.comntu.edu.sgjove.comlibretexts.org This process can be promoted by the presence of a base. For the synthesis of α-alkoxy hydroperoxides, the base-induced autoxidation of the corresponding ether is a potential, though often less selective, synthetic route. youtube.comntu.edu.sgjove.comlibretexts.org The reaction is typically initiated by light or a radical initiator.

Chemoenzymatic Synthesis Applications

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysts with the versatility of chemical transformations. In the context of hydroperoxides, enzymes offer powerful tools for their synthesis and modification, particularly for achieving high enantioselectivity.

Lipoxygenase-Catalyzed Hydroperoxidation and Subsequent Transformations

While direct lipoxygenase-catalyzed hydroperoxidation of a substrate to form Hydroperoxide, 1-methoxy-1-methylethyl is not documented, the broader application of this enzyme class is highly relevant to the synthesis of chiral hydroperoxides. Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce hydroperoxides. th-koeln.de For example, lipoxygenase from Glycine max (soybean) can be used for the synthesis of 13-hydroperoxyoctadecadienoic acid from linoleic acid. th-koeln.de

These enzymatically produced hydroperoxides can then undergo further transformations. For instance, hydroperoxide lyases, a class of cytochrome P450 enzymes, catalyze the cleavage of fatty acid hydroperoxides into smaller aldehyde and oxoacid fragments. wikipedia.org This enzymatic cascade, from fatty acid to hydroperoxide and then to volatile aldehydes, is a key pathway in the formation of "green leaf volatiles" in plants. wikipedia.org

A significant chemoenzymatic application involving hydroperoxides is their kinetic resolution using lipases. Lipases, typically known for their ability to hydrolyze esters, can also catalyze the enantioselective acylation of racemic hydroperoxides. tandfonline.com This process allows for the separation of enantiomers, yielding optically active hydroperoxides and the corresponding acylated product.

In a typical kinetic resolution, a racemic hydroperoxide is treated with an acyl donor, such as isopropenyl acetate (B1210297), in the presence of a lipase (B570770) in an organic solvent. The lipase selectively acylates one enantiomer of the hydroperoxide, leaving the other enantiomer unreacted and thus enantiomerically enriched.

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Hydroperoxides tandfonline.com

| Racemic Hydroperoxide Substrate | Lipase Source | Acyl Donor | Conversion (%) | Enantiomeric Excess (% ee) of Unreacted Hydroperoxide |

| 1-Phenylethyl hydroperoxide | Pseudomonas fluorescens | Isopropenyl acetate | 49 | >95 (S) |

| 1-Phenyl-2-propenyl hydroperoxide | Pseudomonas fluorescens | Isopropenyl acetate | 50 | 93 (S) |

| 1-Cyclohexylethyl hydroperoxide | Pseudomonas fluorescens | Isopropenyl acetate | 50 | 80 (S) |

| 1-(2-Naphthyl)ethyl hydroperoxide | Pseudomonas fluorescens | Isopropenyl acetate | 52 | >95 (S) |

This table is interactive. You can sort the data by clicking on the column headers.

The results demonstrate the high efficiency and enantioselectivity of lipases in the kinetic resolution of various racemic hydroperoxides, providing a valuable method for the preparation of chiral hydroperoxides.

Elucidation of Reaction Mechanisms and Mechanistic Pathways Involving Hydroperoxide, 1 Methoxy 1 Methylethyl

Decomposition Pathways and Stability Kinetics

The stability of Hydroperoxide, 1-methoxy-1-methylethyl is intrinsically linked to the weak oxygen-oxygen bond, which can undergo cleavage through thermal, acid-catalyzed, or radical-initiated pathways. The kinetics of these decomposition routes are influenced by factors such as temperature, pH, and the presence of radical initiators or transition metals.

Thermal Decomposition Mechanisms and Byproduct Formation

In the absence of catalysts, the thermal decomposition of α-alkoxyalkyl-hydroperoxides can proceed through homolytic cleavage of the O-O bond. However, studies on analogous hydroperoxides, such as cumene hydroperoxide, suggest that the decomposition can be complex, often involving dimer association as a preliminary rate-determining step. The thermal decomposition of cumene hydroperoxide has been found to follow a 0.5 reaction order, with major byproducts including acetone (B3395972), α-methylstyrene, and acetophenone. While specific byproduct studies for this compound are not extensively documented, analogous pathways would suggest the formation of acetone, methanol (B129727), and potentially other rearrangement or fragmentation products.

Radical Generation and Subsequent Radical-Mediated Processes

The homolytic cleavage of the O-O bond in this compound generates an alkoxy radical and a hydroxyl radical. These primary radicals can initiate a cascade of radical reactions. The methoxy-methylethyl alkoxy radical can undergo β-scission, a fragmentation process that breaks a carbon-carbon bond, to yield acetone and a methyl radical.

These generated radicals can participate in various subsequent processes, including:

Hydrogen Abstraction: The highly reactive radicals can abstract hydrogen atoms from solvent molecules or other organic substrates, propagating a radical chain reaction.

Addition to Unsaturated Bonds: The radicals can add to alkenes or other unsaturated systems, leading to the formation of new carbon-carbon or carbon-oxygen bonds.

Transition Metal-Mediated Reactions: In the presence of transition metals like iron(II), the decomposition of α-alkoxy hydroperoxides can be initiated through a reductive cleavage of the O-O bond, leading to the formation of an alkyl radical which can then be coupled with various partners. researchgate.net

Acid-Catalyzed Solvolysis and Carbon-Peroxy Oxygen Bond Cleavage

The decomposition of α-alkoxyalkyl-hydroperoxides is significantly accelerated in the presence of acids. rsc.orgrsc.org The acid-catalyzed mechanism involves the protonation of one of the peroxide oxygens, which enhances the leaving group ability of the hydroperoxy moiety. Subsequent cleavage of the carbon-peroxy oxygen bond is a key step.

The activation energy for the decomposition of various α-alkoxyalkyl-hydroperoxides has been experimentally determined, providing insight into their relative stabilities.

| α-Alkoxyalkyl-hydroperoxide Derivative | Activation Energy (Ea) (kcal mol⁻¹) | pH |

|---|---|---|

| Derived from α-terpineol Criegee intermediate + 1-propanol | 12.3 ± 0.6 | 4.5 |

| Derived from α-terpineol Criegee intermediate + 2-propanol | 18.7 ± 0.3 | 4.5 |

| Derived from α-terpineol Criegee intermediate + ethanol | 13.8 ± 0.9 | 4.5 |

| Derived from α-terpineol CIs + 1,3-propanediol | 15.7 ± 0.8 | - |

| Derived from α-terpineol CIs + 1,4-butanediol | 15.0 ± 2.4 | - |

| Derived from α-terpineol CIs + 1,5-pentanediol | 15.9 ± 0.3 | - |

Oxidative and Reductive Transformations

This compound, owing to its peroxide functionality, can act as both an oxidizing agent and a precursor in reductive transformations.

Oxygen-Transfer Reactions in Organic Substrate Oxidation

While specific studies detailing this compound as an oxygen-transfer agent are limited, the broader class of hydroperoxides is well-known for its ability to oxidize a variety of organic substrates. These reactions often involve the transfer of an oxygen atom from the hydroperoxide to the substrate. Examples of such transformations include:

Epoxidation of Alkenes: Hydroperoxides can be used to convert alkenes to epoxides, often in the presence of a metal catalyst. The reactivity of the alkene is generally higher for more electron-rich, substituted double bonds.

Oxidation of Sulfides: Sulfides can be selectively oxidized to sulfoxides and further to sulfones using hydroperoxides. The reaction proceeds via nucleophilic attack of the sulfur atom on the electrophilic oxygen of the hydroperoxide.

Synthesis of N-Oxides: Tertiary amines can be oxidized to their corresponding N-oxides using hydroperoxides.

Reductive Amination of Hydroperoxy Acetals

A significant synthetic application of α-alkoxyalkyl-hydroperoxides is their conversion to amines through a one-pot tandem ozonolysis and reductive amination process. unl.edu This methodology provides a mild and efficient route for the synthesis of amines from alkenes. unl.edu

The mechanism involves two key steps:

Formation of the Hydroperoxy Acetal (B89532): Ozonolysis of an alkene in the presence of an alcohol (in this case, methanol for the formation of a methoxy-hydroperoxy acetal) generates the hydroperoxy acetal intermediate.

Reductive Amination: The hydroperoxy acetal is then treated with a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), in the presence of an amine. The NaBH(OAc)₃ selectively reduces the hydroperoxy acetal to the corresponding aldehyde. unl.edu The in-situ generated aldehyde then undergoes reductive amination with the present amine to form the final amine product. unl.edu

This one-pot procedure is advantageous as it avoids the isolation of the potentially unstable hydroperoxy acetal and aldehyde intermediates. The choice of sodium triacetoxyborohydride is crucial as it is a mild reducing agent that selectively reduces the hydroperoxy acetal to the aldehyde without significantly over-reducing the aldehyde to an alcohol. unl.edu

Rearrangement Processes

Rearrangement reactions of hydroperoxides often proceed through radical or ionic intermediates, leading to a variety of products. For "this compound," these processes are primarily governed by the formation and subsequent fate of the corresponding alkoxy radical.

The homolytic cleavage of the peroxide bond in "this compound" generates the 1-methoxy-1-methylethoxy radical. This highly reactive intermediate can undergo several competing reaction pathways, leading to a diversification of products. One of the most significant pathways for tertiary alkoxy radicals is β-scission, which involves the cleavage of a carbon-carbon bond adjacent to the radical center. acs.orgrptu.de

In the case of the 1-methoxy-1-methylethoxy radical, two potential β-scission pathways exist: cleavage of a methyl C-C bond or cleavage of the methoxy (B1213986) C-C bond. The selectivity of this fragmentation is dictated by the relative stability of the resulting alkyl radical and the carbonyl compound.

Pathway A: Methyl Radical Elimination: This pathway leads to the formation of a methyl radical and methyl acetate (B1210297).

Pathway B: Methoxy Radical Elimination: This pathway is generally considered less favorable due to the lower stability of the methoxy radical compared to the methyl radical.

The dominant β-scission pathway for similar tertiary alkoxy radicals typically involves the elimination of the most stable radical. researchgate.net Therefore, the formation of a methyl radical and methyl acetate is the expected major fragmentation route. The generated methyl radical can then participate in subsequent radical reactions, such as hydrogen abstraction or addition to unsaturated systems.

| Precursor Alkoxy Radical | β-Scission Pathway | Products | Relative Stability of Radical |

| 1-methoxy-1-methylethoxy | Methyl radical elimination | Methyl acetate + Methyl radical | Higher |

| 1-methoxy-1-methylethoxy | Methoxy radical elimination | Acetone + Methoxy radical | Lower |

| tert-butoxy | Methyl radical elimination | Acetone + Methyl radical | - |

This table presents the plausible β-scission pathways for the 1-methoxy-1-methylethoxy radical, with a comparison to the well-studied tert-butoxy radical. The relative stability of the resulting radical is a key factor in determining the major fragmentation pathway.

While not a direct rearrangement of "this compound" itself, the formation of allylic hydroperoxides from substrates containing this hydroperoxide moiety can proceed through perepoxide-like transition states or intermediates. This is particularly relevant in reactions where an allylic substrate is oxidized in the presence of a catalyst and "this compound" acts as the oxidant.

The "ene" reaction mechanism, often invoked in the oxidation of alkenes with singlet oxygen, can be conceptually extended to metal-catalyzed oxidations using alkyl hydroperoxides. In such a scenario, the hydroperoxide, activated by a metal catalyst, could react with an alkene to form a transient perepoxide-like species. This intermediate would then rearrange to yield the thermodynamically more stable allylic hydroperoxide. The regioselectivity of this process would be influenced by steric and electronic factors of both the alkene and the hydroperoxide. Although direct evidence for a discrete perepoxide intermediate is often elusive, it serves as a valuable model for explaining the observed product distributions in many allylic oxidations. rsc.orgnih.gov

Electrophilic and Nucleophilic Reactivity of Peroxide Functionality

The peroxide bond in "this compound" possesses a dualistic chemical nature. The oxygen atoms can act as either electrophiles, accepting electrons from a nucleophile, or as nucleophiles, donating a lone pair of electrons to an electrophile.

The electrophilicity of the peroxide oxygen atoms is a key feature in reactions involving C-O bond formation. When "this compound" is activated by a Brønsted or Lewis acid, one of the oxygen atoms becomes more susceptible to nucleophilic attack. This activation can lead to the transfer of the 1-methoxy-1-methylethylperoxy group to a suitable nucleophile.

For instance, in the presence of a strong acid, the hydroperoxide can be protonated, creating a better leaving group (water) and enhancing the electrophilicity of the adjacent oxygen atom. A nucleophile, such as an alcohol or a phenol, can then attack this electrophilic oxygen, leading to the formation of a new dialkyl peroxide. While not a direct ether synthesis, this reactivity highlights the ability of the hydroperoxide to act as an electrophilic source of an alkoxy group under specific conditions.

Conversely, the hydroperoxide can also exhibit nucleophilic character. The lone pairs of electrons on the oxygen atoms can attack electrophilic centers. For example, "this compound" can react with strong electrophiles like alkyl halides or sulfates in the presence of a base. The base deprotonates the hydroperoxide to form the corresponding hydroperoxide anion (1-methoxy-1-methylethylperoxide anion), which is a potent nucleophile. This anion can then participate in SN2 reactions to form dialkyl peroxides.

| Reactant | Role of Hydroperoxide | Activating Agent/Condition | Product Type |

| Alcohol/Phenol | Electrophile | Acid (Brønsted or Lewis) | Dialkyl Peroxide |

| Alkyl Halide/Sulfate | Nucleophile | Base | Dialkyl Peroxide |

This table summarizes the dual electrophilic and nucleophilic reactivity of "this compound" in C-O bond forming reactions.

Atmospheric and Environmental Chemical Processes of Organic Hydroperoxides Including 1 Methoxy 1 Methylethyl Hydroperoxide

Atmospheric Formation Pathways

The formation of 1-methoxy-1-methylethyl hydroperoxide in the atmosphere is a multi-step process initiated by the oxidation of a parent volatile organic compound. The key pathways involve photochemical reactions and the interplay of various atmospheric radicals.

The primary atmospheric formation route for 1-methoxy-1-methylethyl hydroperoxide begins with the photochemical oxidation of its precursor VOC, 2-methoxypropane (B122115) (also known as isopropyl methyl ether). This process is predominantly initiated by the hydroxyl radical (OH), the atmosphere's primary daytime oxidant. harvard.edulu.se The reaction proceeds via hydrogen abstraction from the 2-methoxypropane molecule. The tertiary hydrogen atom (attached to the central carbon) is the most susceptible to abstraction due to the lower bond dissociation energy compared to the primary hydrogens on the methyl groups.

The initial reaction is as follows: CH₃OCH(CH₃)₂ + •OH → CH₃OC•(CH₃)₂ + H₂O

This reaction forms a tertiary alkyl radical, the 1-methoxy-1-methylethyl radical. While methane (B114726) oxidation is a major source of the simplest peroxy radical (CH₃O₂), it is not a direct pathway to more complex hydroperoxides like 1-methoxy-1-methylethyl hydroperoxide. ucl.ac.uk

Following its formation, the 1-methoxy-1-methylethyl radical (CH₃OC•(CH₃)₂) rapidly reacts with molecular oxygen (O₂), which is abundant in the atmosphere, to form the corresponding peroxy radical (RO₂).

CH₃OC•(CH₃)₂ + O₂ → CH₃OC(CH₃)₂OO•

This peroxy radical, 1-methoxy-1-methylethylperoxy radical, is the direct precursor to the hydroperoxide. In atmospheric regions with low levels of nitrogen oxides (NOₓ), the dominant fate of this peroxy radical is its reaction with a hydroperoxy radical (HO₂). nih.gov This reaction yields 1-methoxy-1-methylethyl hydroperoxide and molecular oxygen, effectively terminating the radical chain propagation at this step.

CH₃OC(CH₃)₂OO• + HO₂• → CH₃OC(CH₃)₂OOH + O₂

The rate of this reaction is crucial for determining the production efficiency of the hydroperoxide.

Table 1: Typical Rate Constants for Peroxy Radical Reactions This table presents data for analogous reactions, as specific experimental data for 1-methoxy-1-methylethylperoxy radical is not available. The data provides context for the likely reaction rates.

| Reactants | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Notes |

| CH₃O₂• + HO₂• | ~ 5.2 x 10⁻¹² | A well-studied reaction, often used as a baseline for organic peroxy radicals. ucl.ac.uk |

| t-butylperoxy• + HO₂• | ~ 2.1 x 10⁻¹² | Represents a reaction involving a tertiary peroxy radical. |

| RO₂• (tertiary) + RO₂• | 1 x 10⁻¹⁵ to 6 x 10⁻¹³ | Self-reaction of tertiary peroxy radicals is generally slower than cross-reactions with HO₂. cdnsciencepub.com |

The formation yield of 1-methoxy-1-methylethyl hydroperoxide is highly dependent on the concentration of nitrogen oxides (NOₓ = NO + NO₂). In environments with significant NOₓ pollution, such as urban areas, the peroxy radical (CH₃OC(CH₃)₂OO•) predominantly reacts with nitric oxide (NO) instead of HO₂. nih.gov

CH₃OC(CH₃)₂OO• + NO → CH₃OC(CH₃)₂O• + NO₂

This reaction pathway competes directly with hydroperoxide formation and significantly reduces its yield. The product of this reaction is the 1-methoxy-1-methylethyl alkoxy radical (RO•). This alkoxy radical is highly reactive and can undergo further reactions, such as β-scission (decomposition) or reaction with O₂. For this specific tertiary alkoxy radical, β-scission is a likely pathway, yielding acetone (B3395972) and a methoxy (B1213986) radical. rsc.org

CH₃OC(CH₃)₂O• → (CH₃)₂CO (Acetone) + •OCH₃

Therefore, under high-NOₓ conditions, the oxidation of 2-methoxypropane leads primarily to the formation of ozone (via NO₂ photolysis) and stable carbonyl compounds like acetone, rather than 1-methoxy-1-methylethyl hydroperoxide.

Atmospheric Fate and Removal Processes

Once formed, 1-methoxy-1-methylethyl hydroperoxide can be removed from the atmosphere through several processes, including photolysis, reaction with oxidants, and heterogeneous uptake on aerosols.

The two primary gas-phase removal mechanisms for organic hydroperoxides are photolysis (destruction by sunlight) and reaction with the hydroxyl radical.

Photolysis: Organic hydroperoxides absorb ultraviolet radiation, leading to the cleavage of the weak oxygen-oxygen bond in the hydroperoxide group. This process generates an alkoxy radical and a hydroxyl radical. mdpi.com

CH₃OC(CH₃)₂OOH + hν (sunlight) → CH₃OC(CH₃)₂O• + •OH

This reaction not only destroys the hydroperoxide but also releases radicals back into the atmosphere, contributing to further oxidative chemistry. The photolysis rate depends on the absorption cross-section of the molecule and the solar actinic flux. caltech.edu

Reaction with OH Radicals: The reaction with the OH radical is another major atmospheric sink. This reaction typically proceeds via hydrogen abstraction from the hydroperoxyl group, which is the most favorable reaction site. rsc.org

CH₃OC(CH₃)₂OOH + •OH → CH₃OC(CH₃)₂OO• + H₂O

This process reforms the peroxy radical, which can then react again with HO₂ or NO, continuing the chemical cycling in the atmosphere. The atmospheric lifetime of the hydroperoxide is determined by the combined rates of these loss processes.

Table 2: Atmospheric Lifetimes and Removal Rate Constants for Hydroperoxides Specific data for 1-methoxy-1-methylethyl hydroperoxide is not available. This table uses data from methyl hydroperoxide (CH₃OOH) as a proxy to estimate the magnitude of removal rates.

| Removal Process | Parameter | Value (for CH₃OOH proxy) | Reference |

| Reaction with OH | Rate Constant (kOH) at 298 K | ~5.27 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | rsc.org |

| Atmospheric Lifetime (τOH) | ~2.2 days | ||

| Photolysis | Photolysis Rate (J) at noon | ~7.56 x 10⁻⁶ s⁻¹ | mdpi.com |

| Atmospheric Lifetime (τphoto) | ~1.5 days | ||

| Calculated assuming a global average OH concentration of 1 x 10⁶ molecules cm⁻³. |

In addition to gas-phase reactions, 1-methoxy-1-methylethyl hydroperoxide can be removed from the atmosphere through uptake onto and reaction on the surface of atmospheric aerosols and mineral dust. This heterogeneous chemistry represents an important sink for hydroperoxides, particularly in dusty or polluted environments.

The uptake process involves the adsorption of the gas-phase hydroperoxide onto the particle surface. The efficiency of this process is described by the uptake coefficient (γ), which represents the probability that a molecule colliding with the surface is taken up. Studies on other organic peroxides have shown that this uptake can be enhanced by the presence of water on the aerosol surface and is influenced by the chemical composition of the particles. For instance, mineral dust components like iron and copper oxides can catalytically decompose hydroperoxides, leading to the formation of radicals on the aerosol surface. This can alter the chemical and physical properties of the aerosol particles themselves.

Wet and Dry Deposition Mechanisms

The removal of organic hydroperoxides from the atmosphere occurs through wet and dry deposition, processes that are highly dependent on the compound's physical and chemical properties, most notably its solubility in water.

Wet Deposition: This process involves the scavenging of gases and aerosols by precipitation (rain, snow, fog). The efficiency of wet deposition for a gaseous compound like 1-methoxy-1-methylethyl hydroperoxide is primarily governed by its Henry's Law constant (KH), which describes the partitioning of a compound between the gas and aqueous phases. A higher Henry's Law constant indicates greater solubility and more efficient removal by wet deposition.

Henry's Law Constants for Selected Hydroperoxides

| Compound | Henry's Law Constant (KH) at 25°C (M atm⁻¹) | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | 8.33 x 10⁴ | uri.edu |

| Methyl Hydroperoxide (CH₃OOH) | 311 | uri.edu |

| Ethyl Hydroperoxide (C₂H₅OOH) | 336 | uri.edu |

| Hydroxymethyl Hydroperoxide (HOCH₂OOH) | 1.67 x 10⁶ | uri.edu |

Dry Deposition: This refers to the direct transfer and uptake of gases and particles onto surfaces such as vegetation, soil, and water. The rate of dry deposition is controlled by atmospheric turbulence, chemical properties of the depositing species, and the nature of the surface. For organic hydroperoxides, dry deposition is a significant removal pathway, especially for less soluble species. copernicus.org Studies have determined dry deposition velocities for related compounds like formaldehyde (B43269) and hydrogen peroxide. For example, over the Arabian Sea, dry deposition velocities were found to be 0.77 ± 0.29 cm s⁻¹ for formaldehyde and 1.03 ± 0.52 cm s⁻¹ for hydrogen peroxide. copernicus.orgsemanticscholar.org These values provide an order of magnitude estimate for the dry deposition of organic hydroperoxides.

Contribution to Atmospheric Oxidizing Capacity and HOx Radical Cycling

Organic hydroperoxides, including presumably 1-methoxy-1-methylethyl hydroperoxide, play a crucial role in the oxidizing capacity of the troposphere by participating in the cycling of HOx radicals (OH + HO₂). semanticscholar.orgcopernicus.org They can act as both a source and a sink for these highly reactive species. semanticscholar.orgcopernicus.org

The formation of organic hydroperoxides is a key step in HOx radical chemistry, particularly in low-NOx environments. They are primarily formed through the reaction of organic peroxy radicals (RO₂) with the hydroperoxy radical (HO₂):

RO₂ + HO₂ → ROOH + O₂

This reaction effectively terminates the propagation of radical chains, acting as a temporary sink for HOx. copernicus.org

Conversely, organic hydroperoxides can act as a source of HOx radicals through two main pathways:

Photolysis: ROOH molecules can absorb ultraviolet radiation and break apart, producing a hydroxyl radical (OH) and an alkoxy radical (RO):

ROOH + hν → RO + OH

This process regenerates OH radicals, which are the primary daytime oxidant in the troposphere, thus contributing to the atmosphere's self-cleaning capacity.

Reaction with OH: Organic hydroperoxides can also react with OH radicals, which can lead to the formation of water and a peroxy radical. This reaction represents a sink for both ROOH and OH. copernicus.org

The balance between these formation and loss processes determines the net effect of organic hydroperoxides on the atmospheric oxidizing capacity. By serving as a temporary reservoir, they can transport reactive hydrogen to different atmospheric regions, influencing the distribution of oxidants on a larger scale. copernicus.org

Atmospheric Distribution and Modeling Studies

The atmospheric distribution of organic hydroperoxides is highly variable in space and time, reflecting the distribution of their precursor volatile organic compounds (VOCs), nitrogen oxides (NOx), and solar radiation.

Global and Regional Distribution Patterns of Organic Hydroperoxides

Field campaigns in various environments have provided insights into the ambient concentrations of organic hydroperoxides. Generally, higher concentrations are observed in forested regions with significant biogenic VOC emissions and in polluted areas with complex photochemical environments. For example, during a ship campaign around the Arabian Peninsula, total organic hydroperoxide (ROOH) mixing ratios of up to 2.3 ppbv were detected over the highly polluted Arabian Gulf. semanticscholar.orgcopernicus.org

Observed Mixing Ratios of Total Organic Hydroperoxides (ROOH) in Different Regions

| Region | Environment | Observed Mixing Ratio | Reference |

|---|---|---|---|

| Arabian Gulf | Marine Boundary Layer (Polluted) | Up to 2.3 ppbv | semanticscholar.orgcopernicus.org |

| West Antarctica | Remote, Clean | ~80% of 2002 levels in 2000 | researchgate.net |

The distribution of a specific compound like 1-methoxy-1-methylethyl hydroperoxide would depend on the atmospheric prevalence of its precursor, the 1-methoxy-1-methylethylperoxy radical. This radical would likely be formed from the oxidation of methyl tert-butyl ether (MTBE) or similar branched ethers.

Evaluation of Chemistry-Transport Models (e.g., EMAC)

Chemistry-transport models (CTMs) are essential tools for understanding the global and regional budgets of atmospheric constituents, including organic hydroperoxides. However, accurately simulating the concentrations of these species remains a significant challenge.

The ECHAM5/MESSy2 Atmospheric Chemistry (EMAC) model is a global chemistry-climate model that has been used to simulate the distribution of organic hydroperoxides. semanticscholar.orgcopernicus.org Evaluations of EMAC against field observations have revealed both successes and shortcomings.

For instance, a study comparing EMAC simulations with measurements from the AQABA ship campaign found that the model failed to predict the high mixing ratios of ROOH observed during high-pollution events over the Arabian Gulf. semanticscholar.orgcopernicus.org This discrepancy was attributed to the model's coarse spatial resolution and potential missing anthropogenic emissions in the region. semanticscholar.org However, the model was able to match the observed dry deposition velocities for H₂O₂ and formaldehyde. semanticscholar.orgcopernicus.org

In other studies, models like EMAC have been shown to overestimate hydrogen peroxide levels in the Southern Hemisphere, likely due to an underestimation of cloud scavenging. researchgate.net These findings highlight the need for improvements in model parameterizations of emissions, chemical reactions, and deposition processes for organic hydroperoxides. The inclusion of the chemistry of specific, less abundant organic hydroperoxides like 1-methoxy-1-methylethyl hydroperoxide in these models is often simplified or omitted, contributing to uncertainties in model predictions.

Advanced Analytical Methodologies for the Chemical Compound S Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for determining the molecular structure and assessing the purity of chemical compounds. For a labile molecule like Hydroperoxide, 1-methoxy-1-methylethyl, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information on its atomic connectivity and functional groups.

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy, the chemical environment of each proton in the molecule determines its resonance frequency (chemical shift). For this compound, three distinct proton environments are expected. The most characteristic signal is that of the hydroperoxide proton (-OOH), which is typically deshielded and appears as a broad singlet in a downfield region of the spectrum, often between 8.0 and 11.0 ppm. nih.gov The chemical shift of this proton can be sensitive to solvent, concentration, and temperature due to hydrogen bonding. The six protons of the two equivalent methyl groups attached to the quaternary carbon are expected to produce a sharp singlet, while the three protons of the methoxy (B1213986) group will also appear as a distinct singlet.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Number of Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Hydroperoxide (-OOH ) | 1 | 8.0 - 11.0 | Broad Singlet |

| Methoxy (-OCH₃ ) | 3 | 3.2 - 3.6 | Singlet |

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry, three distinct carbon signals are anticipated. The quaternary carbon atom, bonded to two oxygen atoms, is the most deshielded and will appear furthest downfield. The carbon of the methoxy group will have a characteristic shift, and the two equivalent methyl carbons will give rise to a single signal at the most upfield position. docbrown.infolibretexts.org

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quaternary (C (CH₃)₂(OCH₃)(OOH)) | 80 - 90 |

| Methoxy (-OCH₃ ) | 50 - 60 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The key functional groups in this compound are the hydroperoxide (-OOH), the ether (C-O-C), and the alkyl (C-H) groups. The O-H stretching vibration of the hydroperoxide group is typically observed as a broad absorption band. researchgate.net The C-O stretching vibrations for the ether and peroxide linkages will appear in the fingerprint region of the spectrum.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Hydroperoxide (-OOH) | 3300 - 3500 | Broad, Medium |

| C-H Stretch | Alkyl (CH₃) | 2850 - 3000 | Strong |

| C-H Bend | Alkyl (CH₃) | 1360 - 1470 | Medium |

Chromatographic and Mass Spectrometric Approaches for Analysis

Combining chromatography for separation with mass spectrometry for detection provides a highly sensitive and selective analytical approach.

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for separating and identifying volatile and semi-volatile organic compounds. However, the analysis of hydroperoxides by GC-MS presents a significant challenge due to their thermal lability. aalto.fi High temperatures in the GC injector can cause the molecule to decompose, leading to the formation of degradation products such as acetone (B3395972) and methanol (B129727), which would then be detected instead of the parent compound. nih.gov

To mitigate thermal decomposition, specialized injection techniques are employed. Programmed Temperature Vaporization (PTV) inlets allow for a much gentler sample introduction at a lower initial temperature, which is then rapidly increased to transfer the analyte to the column. hzdr.de

In the mass spectrometer, using electron ionization (EI), the molecular ion peak (m/z 106) for this compound may be weak or entirely absent. The fragmentation pattern would be expected to show characteristic losses of radicals. Key fragments would likely include:

m/z 75: Loss of a methoxy radical (•OCH₃)

m/z 73: Loss of a hydroperoxyl radical (•OOH) to form a stable oxonium ion.

m/z 43: An acetyl cation ([CH₃CO]⁺), potentially from rearrangement.

For trace-level detection, particularly in atmospheric studies, Chemical Ionization Mass Spectrometry (CIMS) is a preferred method. CIMS is a "soft" ionization technique that minimizes fragmentation, making it ideal for analyzing labile molecules like hydroperoxides. nih.gov

A well-established CIMS method for detecting organic hydroperoxides involves using ammonium (B1175870) ions (NH₄⁺) as the reagent ion. copernicus.org this compound would react with ammonium to form a stable ammonium adduct ion, [M+NH₄]⁺, at a mass-to-charge ratio (m/z) of 124.

For unambiguous identification, tandem mass spectrometry (MS/MS) is employed. When the [M+NH₄]⁺ adduct ion is isolated and subjected to collisional dissociation, it undergoes a characteristic neutral loss of 51 Da. researchgate.netdntb.gov.ua This loss corresponds to the combined mass of hydrogen peroxide and ammonia (B1221849) (H₂O₂ + NH₃) and is considered a definitive marker for the hydroperoxide functional group. copernicus.org This highly specific fragmentation allows for the selective detection of hydroperoxides even in complex environmental matrices.

Quantitative Determination Methods

Accurate quantification of hydroperoxides is crucial for kinetic studies and material stability assessments. While chromatographic methods can be quantitative, NMR spectroscopy offers a direct and often more straightforward approach.

Quantitative ¹H NMR (qNMR) can be used to determine the concentration of this compound without the need for an authentic analytical standard of the compound itself. acs.orgacs.org The method involves adding a known amount of an internal standard (a stable compound with a simple NMR spectrum that does not overlap with the analyte signals) to the sample. The concentration of the hydroperoxide can then be calculated by comparing the integral of its unique, downfield hydroperoxyl proton (-OOH) signal to the integral of a known signal from the internal standard. nih.govresearchgate.net This technique is non-destructive and relies on the principle that the signal area in ¹H NMR is directly proportional to the number of protons giving rise to that signal.

GC-MS can also be used for quantification, but it requires careful method validation to account for potential thermal degradation and the use of an appropriate internal standard to correct for variations in injection and detection. mdpi.com

Table of Compounds Mentioned

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| This compound | 2-hydroperoxy-2-methoxypropane | C₄H₁₀O₃ |

| Acetone | Propanone | C₃H₆O |

| Methanol | Methyl alcohol | CH₄O |

| Hydrogen Peroxide | H₂O₂ |

Iodometric Titration for Active Oxygen Content

Iodometric titration is a widely used and reliable method for the quantitative analysis of oxidizing agents, including organic hydroperoxides. xylemanalytics.com The principle of this method is based on the oxidation of an excess of iodide ions (I⁻) by the hydroperoxide in an acidic medium to form molecular iodine (I₂). The amount of iodine generated is directly proportional to the amount of hydroperoxide present in the sample. This liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃), using a starch indicator to detect the endpoint. usptechnologies.comyoutube.com

The key reactions are as follows:

Reaction with Iodide: ROOH + 2H⁺ + 2I⁻ → ROH + H₂O + I₂ (Where ROOH is this compound)

Titration with Thiosulfate: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

The "active oxygen" content refers to the mass percentage of the peroxide oxygen atom. unl.edu For this compound (C₄H₁₀O₃), the theoretical active oxygen content is approximately 15.1%. unl.edu This value serves as a benchmark for assessing the purity of the compound.

Research Findings and Procedure:

A typical procedure involves dissolving a precisely weighed sample of the hydroperoxide in a suitable solvent mixture, such as acetic acid and chloroform (B151607) or isopropanol. An excess of potassium iodide solution is then added. The reaction is allowed to proceed in the dark to prevent the photo-induced oxidation of iodide. researchgate.net The liberated iodine is then titrated with a standard sodium thiosulfate solution. The endpoint is signaled by the disappearance of the blue color formed by the complex of iodine and starch indicator. youtube.comresearchgate.net

The active oxygen content is calculated using the following formula:

Active Oxygen (%) = ((V - Vb) * N * 8 * 100) / (W)

Where:

V : Volume of sodium thiosulfate solution used for the sample titration (mL)

Vb : Volume of sodium thiosulfate solution used for the blank titration (mL)

N : Normality of the sodium thiosulfate solution (eq/L)

W : Weight of the sample (g)

8 : Equivalent weight of oxygen

The following table illustrates the results from a hypothetical analysis of a sample of this compound.

Iodometric Titration Data for Active Oxygen Content

| Parameter | Value |

|---|---|

| Sample Weight (W) | 0.2500 g |

| Normality of Na₂S₂O₃ (N) | 0.1 N |

| Sample Titration Volume (V) | 18.50 mL |

| Blank Titration Volume (Vb) | 0.10 mL |

| Calculated Active Oxygen | 14.72% |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides valuable information about the thermal stability and decomposition kinetics of materials. For a reactive compound like this compound, TGA is crucial for understanding its decomposition profile, which is essential for safe handling and storage.

The analysis involves heating a small sample on a highly sensitive balance inside a furnace. The temperature is increased at a constant rate, and the corresponding mass loss is recorded. The resulting plot of mass versus temperature is called a thermogram. From this curve, key parameters such as the onset temperature of decomposition (Tₒₙₛₑₜ) and the temperatures of maximum decomposition rates can be determined.

Research Findings:

A representative TGA experiment for an organic hydroperoxide would show a significant mass loss event corresponding to its decomposition. The onset temperature provides an indication of the lower limit of its thermal stability. The profile of the mass loss curve can give insights into the kinetics and mechanism of the decomposition reaction.

The following table presents illustrative data that would be obtained from a TGA study of a similar organic hydroperoxide, outlining the key thermal decomposition parameters.

Illustrative TGA Data for Organic Hydroperoxide Decomposition

| Parameter | Description | Typical Value (°C) |

|---|---|---|

| Tₒₙₛₑₜ | Onset temperature of decomposition, indicating the start of significant mass loss. | 95 - 115 °C |

| Tₚₑₐₖ | Peak decomposition temperature, the temperature at which the rate of mass loss is maximum. | 120 - 140 °C |

| Mass Loss (%) | The total percentage of mass lost during the decomposition event. | >95% |

| Residue at 200°C (%) | The percentage of mass remaining at the end of the primary decomposition phase. | <5% |

These advanced analytical methodologies provide a comprehensive understanding of the chemical properties of this compound. Iodometric titration offers a precise quantification of its active oxygen content, a direct measure of its purity and reactive potential. Thermogravimetric analysis complements this by defining its thermal stability, a critical parameter for ensuring its safe handling, storage, and application.

Specialized Applications and Directed Reactivity in Complex Organic Transformations

Synthesis of Functionalized Ethers and Oxygenated Molecules

A thorough review of chemical databases and scientific literature did not yield specific examples or methodologies detailing the use of 1-methoxy-1-methylethyl hydroperoxide in the synthesis of S,S,O-orthoesters or mixed O,O-acetals. The synthesis of orthoesters often involves the reaction of nitriles with alcohols under acidic conditions or the alcoholysis of trihalomethyl compounds, and the role of this specific hydroperoxide in such transformations has not been documented. Similarly, the formation of mixed O,O-acetals typically proceeds through the acid-catalyzed reaction of a carbonyl compound with two different alcohols or a diol, and there is no indication in the available literature of 1-methoxy-1-methylethyl hydroperoxide being employed as a reagent or catalyst in this context.

There is no available scientific literature that describes the application of 1-methoxy-1-methylethyl hydroperoxide in the synthesis of difluoroethers or cyclopropyl (B3062369) ethers. The synthesis of difluoroethers commonly involves specialized fluorinating agents, while the formation of cyclopropyl ethers can be achieved through various routes, including the Simmons-Smith reaction on vinyl ethers or the reaction of cyclopropanols with alkylating agents. The specific reactivity of 1-methoxy-1-methylethyl hydroperoxide has not been explored or reported for these particular synthetic goals.

Role in Catalytic Oxidation and Polymerization Processes

Hydroperoxides are well-known initiators in free-radical polymerization and oxidation reactions due to the labile O-O bond, which can undergo homolytic cleavage to form reactive radicals. However, specific studies quantifying the initiation or potential inhibition effects of 1-methoxy-1-methylethyl hydroperoxide in liquid-phase free-radical oxidation are not present in the accessible literature. Data tables detailing its decomposition kinetics, initiator efficiency, or its influence on the rate of oxidation for specific substrates are not available.

Metal-catalyzed oxidations often utilize hydroperoxides as the terminal oxidant. frontiersin.org These systems are tailored for high selectivity in various transformations, such as the epoxidation of alkenes or the oxidation of alcohols. mdpi.com Despite the general importance of hydroperoxides in this field, there are no published reports on the development of catalytic systems that specifically employ 1-methoxy-1-methylethyl hydroperoxide for selective oxidation reactions. Consequently, there is no data on its performance, selectivity, or the nature of the catalytic species involved when paired with different metal catalysts.

Mechanistic Probes Using Isotope-Labeled Hydroperoxides

Isotope labeling is a powerful tool for elucidating reaction mechanisms. The use of isotopically labeled hydroperoxides can provide insights into the fate of the peroxide oxygen atoms during a chemical transformation. acs.orgnih.gov However, a search of the scientific literature reveals no instances of 1-methoxy-1-methylethyl hydroperoxide being synthesized with isotopic labels (e.g., ¹⁸O) for use as a mechanistic probe. Studies employing this specific labeled compound to investigate reaction pathways, such as those in oxidation or rearrangement reactions, have not been reported.

Future Research Directions and Unexplored Avenues in Hydroperoxide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The predominant method for the synthesis of 1-methoxy-1-methylethyl hydroperoxide involves the ozonolysis of 2,3-dimethylbutene in the presence of methanol (B129727). In this process, methanol acts as a trapping agent for the carbonyl oxide intermediate, leading to the formation of the desired hydroperoxide.

While effective, this method presents opportunities for improvement in line with the principles of green chemistry. Future research should focus on developing alternative, more sustainable synthetic routes. This could involve exploring catalytic systems that utilize greener oxidants, such as hydrogen peroxide, in combination with 2-methoxypropene (B42093) under mild conditions. The development of heterogeneous catalysts for such transformations would be particularly beneficial, as it would simplify product purification and catalyst recycling, thereby reducing waste and improving process efficiency.

Another avenue for sustainable synthesis lies in the exploration of alternative solvents. While methanol is effective, its toxicity and volatility are drawbacks. Investigating the use of green solvents, such as ionic liquids or supercritical fluids like carbon dioxide, could significantly enhance the environmental profile of the synthesis. pitt.edu The application of green chemistry metrics, such as atom economy, E-factor, and process mass intensity, will be crucial in quantitatively assessing the sustainability of these novel methodologies compared to the traditional ozonolysis approach. rsc.orgsustainability-directory.com

In-depth Mechanistic Studies of Underexplored Transformations

Current understanding of the reactivity of 1-methoxy-1-methylethyl hydroperoxide is largely centered on its utility as a reagent for the synthesis of other hydroperoxides and peracids, and as an oxidant for specific functional groups like sulfides. The reactivity of this hydroperoxide in reactions with alkyl halides is significantly influenced by the anomeric effect, a stereoelectronic phenomenon that stabilizes the transition state. pitt.edu

However, a vast landscape of its potential reactivity remains underexplored. Future mechanistic studies should delve into its behavior with a wider range of substrates and catalytic systems. For instance, its application in metal-catalyzed epoxidation or hydroxylation reactions is a promising area of investigation. acsgcipr.org Understanding the intricate mechanistic details of such transformations, including the nature of the active oxidizing species and the role of the catalyst, will be paramount.

Furthermore, the thermal and photochemical decomposition of 1-methoxy-1-methylethyl hydroperoxide warrants detailed investigation. Such studies could reveal novel radical-mediated transformations and provide insights into its stability and handling. Advanced spectroscopic techniques, such as in-situ NMR and EPR, coupled with kinetic studies, will be instrumental in elucidating reaction intermediates and transition states, thereby providing a comprehensive understanding of its chemical behavior.

Advanced Computational Modeling for Reaction Prediction and Design

Computational chemistry offers a powerful toolkit for complementing experimental studies and guiding future research. Density Functional Theory (DFT) calculations have proven valuable in understanding the stereoelectronic effects, such as the anomeric effect, that govern the reactivity of hydroperoxides. nih.gov For 1-methoxy-1-methylethyl hydroperoxide, computational modeling can be employed to predict its reactivity in various transformations and to design more efficient catalytic systems.

Future computational work should focus on:

Modeling Reaction Pathways: DFT calculations can be used to map out the potential energy surfaces for various reactions involving 1-methoxy-1-methylethyl hydroperoxide, identifying the most favorable reaction pathways and predicting product distributions. aidic.it

Catalyst Design: Computational screening of potential catalysts for the synthesis and application of this hydroperoxide can accelerate the discovery of more active and selective systems. This can involve modeling the interaction of the hydroperoxide with different metal centers and ligand environments. rsc.org

Understanding Reactivity: Advanced computational methods can provide deeper insights into the electronic structure of the hydroperoxide and its transition states, further clarifying the role of stereoelectronic effects and other factors that control its reactivity. dntb.gov.ua

By integrating computational modeling with experimental work, a synergistic approach can be developed to rapidly advance the understanding and application of 1-methoxy-1-methylethyl hydroperoxide.

Integration with Green Chemistry Principles and Sustainable Catalysis

The future of hydroperoxide chemistry is intrinsically linked to the principles of green chemistry and the development of sustainable catalytic processes. For 1-methoxy-1-methylethyl hydroperoxide, this translates to a multi-faceted approach that encompasses its entire lifecycle, from synthesis to application.

Key areas for future research in this context include:

Catalyst Development: A strong emphasis should be placed on the development of catalysts based on earth-abundant and non-toxic metals. pageplace.de Furthermore, the design of heterogeneous catalysts that can be easily recovered and reused is a critical aspect of sustainable process development. mdpi.com

Process Optimization: Research into optimizing reaction conditions to minimize energy consumption and waste generation is essential. This includes exploring flow chemistry systems, which can offer improved safety, efficiency, and scalability compared to traditional batch processes.

Benign Oxidant Systems: Investigating the use of 1-methoxy-1-methylethyl hydroperoxide as a greener alternative to more hazardous oxidizing agents in various organic transformations is a key research direction. researchgate.net Its decomposition to relatively benign byproducts makes it an attractive candidate in this regard.

By systematically applying the principles of green chemistry and focusing on the development of sustainable catalytic systems, the full potential of 1-methoxy-1-methylethyl hydroperoxide as a valuable and environmentally responsible chemical reagent can be realized. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.